molecular formula C24H19ClN4O3 B2553848 3-(2-Chloro-7,8-dimethylquinolin-3-yl)-2-(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile CAS No. 380391-80-0

3-(2-Chloro-7,8-dimethylquinolin-3-yl)-2-(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile

Cat. No. B2553848
CAS RN: 380391-80-0
M. Wt: 446.89
InChI Key: GYNYDUUAEJPKKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chloro-7,8-dimethylquinolin-3-yl)-2-(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a useful research compound. Its molecular formula is C24H19ClN4O3 and its molecular weight is 446.89. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Chloro-7,8-dimethylquinolin-3-yl)-2-(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chloro-7,8-dimethylquinolin-3-yl)-2-(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoelectric Conversion in Solar Cells

One significant application of similar compounds is in the field of photoelectric conversion, particularly in dye-sensitized solar cells. Carboxylated cyanine dyes, which share structural similarities with the compound , have been researched for their potential to improve photoelectric conversion efficiency in solar cells. This indicates a promising direction for the use of 3-(2-Chloro-7,8-dimethylquinolin-3-yl)-2-(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile in renewable energy technologies (Wu et al., 2009).

Synthesis of Heterocyclic Compounds

The compound could potentially play a role in the synthesis of various heterocyclic compounds. Studies on related molecules have shown the ability to undergo cycloaddition reactions, leading to the formation of novel oxazolines, bis-oxazolines, and imidazoline derivatives. This suggests potential applications in the synthesis of complex organic molecules, which can be significant in pharmaceuticals and material science (Lerestif et al., 1997).

Photophysical Properties

Research into compounds with similar structures has explored their photophysical properties, which could be relevant for the development of photodynamic therapy agents or in the design of optical materials. For example, chloroquinoline-based chalcones containing triazole moieties have been studied for their absorbance and fluorescence spectra, indicating potential applications in the fields of photochemistry and material sciences (Singh et al., 2015).

Structural Studies

The compound could also be of interest in structural chemistry studies. For example, 4-amino-2-chloro-6,7-dimethoxyquinazoline, a structurally related compound, has been examined in its solid-state form to understand the nature of hydrogen bonding and molecular interactions. Such studies can provide insights into molecular structures that are crucial for the design of new drugs and materials (Lai et al., 1997).

Catalysis and Organic Synthesis

Compounds with similar frameworks have been used in catalytic processes and organic synthesis. For instance, they have been involved in palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions to yield various heterocyclic derivatives. This highlights potential applications in catalysis and the synthesis of novel organic compounds (Bacchi et al., 2005).

properties

IUPAC Name

3-(2-chloro-7,8-dimethylquinolin-3-yl)-2-(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O3/c1-12-5-6-14-7-15(22(25)28-21(14)13(12)2)8-16(11-26)23-27-18-10-20(32-4)19(31-3)9-17(18)24(30)29-23/h5-10H,1-4H3,(H,27,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNYDUUAEJPKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC(=C(C=C2C=C1)C=C(C#N)C3=NC4=CC(=C(C=C4C(=O)N3)OC)OC)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-7,8-dimethylquinolin-3-yl)-2-(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.